molecular formula C10H6Cl2N2O B3153847 2,5-Dichloro-4-phenoxypyrimidine CAS No. 76661-10-4

2,5-Dichloro-4-phenoxypyrimidine

Cat. No.: B3153847
CAS No.: 76661-10-4
M. Wt: 241.07 g/mol
InChI Key: UPTRFEZXEXCWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-4-phenoxypyrimidine is a chemical compound with the molecular formula C10H6Cl2N2O It is a pyrimidine derivative characterized by the presence of two chlorine atoms and a phenoxy group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-phenoxypyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the phenoxy group. One common method involves the reaction of 2,5-dichloropyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in industrial production .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-phenoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups replacing the chlorine atoms.

    Oxidation: Oxidized derivatives of the compound.

    Coupling Reactions: Coupled products with extended aromatic systems.

Scientific Research Applications

2,5-Dichloro-4-phenoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-methoxypyrimidine
  • 4,6-Dichloro-2-(methylthio)pyrimidine
  • 2,5-Dichloro-4-methylpyrimidine

Uniqueness

2,5-Dichloro-4-phenoxypyrimidine is unique due to the presence of both chlorine atoms and a phenoxy group, which confer distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,5-dichloro-4-phenoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-8-6-13-10(12)14-9(8)15-7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTRFEZXEXCWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-4-phenoxypyrimidine
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-4-phenoxypyrimidine
Reactant of Route 3
Reactant of Route 3
2,5-Dichloro-4-phenoxypyrimidine
Reactant of Route 4
Reactant of Route 4
2,5-Dichloro-4-phenoxypyrimidine
Reactant of Route 5
Reactant of Route 5
2,5-Dichloro-4-phenoxypyrimidine
Reactant of Route 6
Reactant of Route 6
2,5-Dichloro-4-phenoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.